molecular formula C16H16O2 B7815247 3-(4-phenylphenyl)butanoic acid

3-(4-phenylphenyl)butanoic acid

Cat. No.: B7815247
M. Wt: 240.30 g/mol
InChI Key: YPLFUSQRFMNDIK-UHFFFAOYSA-N
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Description

3-(1,1’-Biphenyl-4-yl)butanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of butanoic acid, where a biphenyl group is attached to the third carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1’-Biphenyl-4-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of 3-(1,1’-Biphenyl-4-yl)butanoic acid may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification methods can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1’-Biphenyl-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., Br2, Cl2) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl rings, leading to a wide range of derivatives.

Scientific Research Applications

3-(1,1’-Biphenyl-4-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1’-Biphenyl-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity to certain molecular targets, influencing various biochemical pathways. Detailed studies on its mechanism of action often involve techniques such as molecular docking and structure-activity relationship (SAR) analysis .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxylic acid: Similar in structure but lacks the butanoic acid chain.

    4-Phenylbutanoic acid: Contains a phenyl group instead of a biphenyl group.

    3-Phenylpropanoic acid: Shorter carbon chain and only one phenyl group.

Uniqueness

3-(1,1’-Biphenyl-4-yl)butanoic acid is unique due to the presence of both a biphenyl group and a butanoic acid chain This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications

Properties

IUPAC Name

3-(4-phenylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(11-16(17)18)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLFUSQRFMNDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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